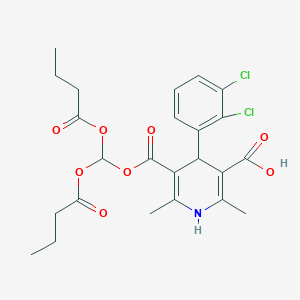

5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including bis(butyryloxy)methoxy, dichlorophenyl, and carboxylic acid groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and ammonia or an amine. The key steps in the synthesis may include:

Condensation Reaction: The initial step involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.

Substitution: The bis(butyryloxy)methoxy group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Impurity Profiling

One of the primary applications of this compound lies in impurity profiling during the synthesis of Clevidipine, a calcium channel blocker used for the treatment of hypertension. The identification and quantification of impurities are critical for ensuring drug safety and efficacy. This compound serves as a reference standard in analytical chemistry for HPLC and mass spectrometry methods to detect and quantify impurities in pharmaceutical formulations .

Drug Development

The compound's structural characteristics make it relevant in the development of new antihypertensive agents. Its derivatives may exhibit improved pharmacokinetic properties or reduced side effects compared to existing drugs. Research into its mechanism of action could lead to novel therapeutic strategies for managing cardiovascular diseases .

Case Studies

Several studies have investigated the implications of this compound in drug formulation:

- Study on Clevidipine Stability : A study demonstrated that the presence of impurities like 5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid affected the stability profile of Clevidipine under various storage conditions. The findings highlighted the importance of controlling impurity levels to maintain drug integrity over time .

- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound when present as an impurity in Clevidipine formulations. Results indicated that while it is present in trace amounts, its potential effects on human health require further investigation to establish acceptable limits .

Mécanisme D'action

The mechanism of action of 5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as a calcium channel blocker, similar to other dihydropyridines, by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions, leading to various physiological effects, such as vasodilation and reduced cardiac workload.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

Amlodipine: Another calcium channel blocker with a similar mechanism of action.

Nicardipine: Shares structural similarities and is used in the treatment of hypertension.

Uniqueness

5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is unique due to the presence of the bis(butyryloxy)methoxy group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Activité Biologique

5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (CAS No. 253597-19-2) is a compound of interest due to its structural similarity to dihydropyridine derivatives, which are known for various biological activities including antihypertensive and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 542.41 g/mol. It features a complex structure that includes multiple functional groups contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H29Cl2NO8 |

| Molecular Weight | 542.41 g/mol |

| CAS Number | 253597-19-2 |

| Synonyms | Clevidipine Impurity C |

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions to yield the desired dihydropyridine structure. The use of bis(trimethylsilyl) ketene acetals in combination with pyridinium salts has been noted as an effective method for producing functionalized dihydropyridines, which may include derivatives like the one .

Cytotoxicity Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound's analogs displayed IC50 values in the low micromolar range against several tumor cell lines such as HCT-15 (human colorectal adenocarcinoma), indicating potent anticancer activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3a | HCT-15 | 7.94 ± 1.6 |

| 3b | HCT-15 | 9.24 ± 0.9 |

| Cisplatin | HCT-15 | 21.4 ± 0.9 |

These results suggest that the modifications in the dihydropyridine structure can enhance cytotoxicity while potentially reducing toxicity to normal cells .

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis through interactions with specific proteins involved in cell death pathways, such as PARP-1. In silico docking studies have indicated favorable binding affinities between these compounds and apoptotic proteins, suggesting a targeted approach in cancer therapy .

Case Studies

A study focusing on the synthesis and evaluation of dihydropyridine derivatives showed that certain modifications led to improved selectivity against cancer cells while minimizing effects on normal cells. For example, compounds exhibiting a dichlorophenyl group demonstrated enhanced activity against prostate and breast cancer cell lines compared to their counterparts without this substitution .

Propriétés

IUPAC Name |

5-[di(butanoyloxy)methoxycarbonyl]-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27Cl2NO8/c1-5-8-16(28)33-24(34-17(29)9-6-2)35-23(32)19-13(4)27-12(3)18(22(30)31)20(19)14-10-7-11-15(25)21(14)26/h7,10-11,20,24,27H,5-6,8-9H2,1-4H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLGXTKOWRZXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(OC(=O)CCC)OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743141, DTXSID001107419 | |

| Record name | 5-{[Bis(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001107419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546624-19-4, 253597-19-2 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1546624-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{[Bis(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001107419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.